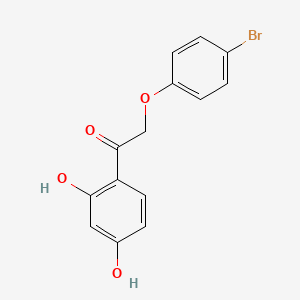![molecular formula C15H12FNO3 B5829927 2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid, commonly known as flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the 1960s and has since been studied for its various pharmacological properties.
Mécanisme D'action
Flufenamic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, flufenamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Flufenamic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Flufenamic acid has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of flufenamic acid is its wide range of pharmacological effects, which make it a useful tool for studying various biological processes. It has been used in a variety of in vitro and in vivo experiments to study inflammation, pain, fever, cancer, and neurodegenerative diseases. However, one of the limitations of flufenamic acid is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of flufenamic acid. One area of research is the development of more selective COX inhibitors that can target specific isoforms of the enzyme without affecting other biological processes. Another area of research is the development of new cancer therapies that target the molecular pathways affected by flufenamic acid. Additionally, flufenamic acid has shown promise as a potential treatment for neurodegenerative diseases, and further research is needed to explore its neuroprotective effects.
Méthodes De Synthèse
Flufenamic acid can be synthesized through a multi-step process starting from 3-methylbenzoic acid and 3-fluoroaniline. The first step involves the formation of an amide bond between the two compounds, followed by the introduction of a carboxylic acid group through a Friedel-Crafts acylation reaction. The final step involves the conversion of the carboxylic acid group to a carboxylate salt using a base such as sodium hydroxide.
Applications De Recherche Scientifique
Flufenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Flufenamic acid has also been studied for its potential use in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.
Propriétés
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-4-2-7-12(15(19)20)13(9)17-14(18)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLAUWURCAHOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)

![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)


![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)
![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)
![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)
![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)
